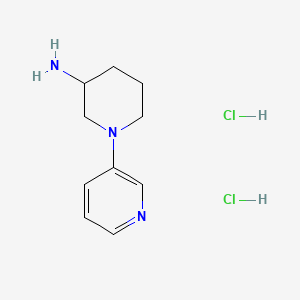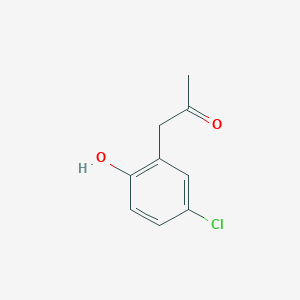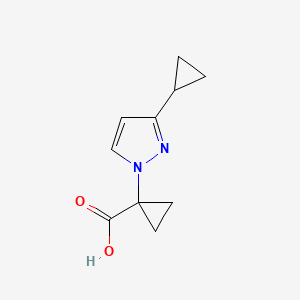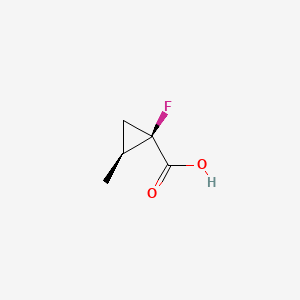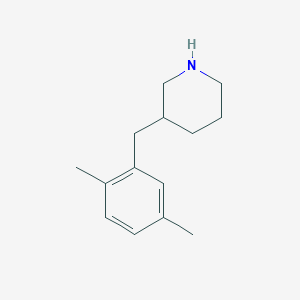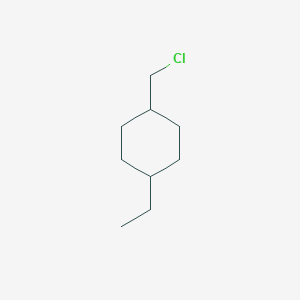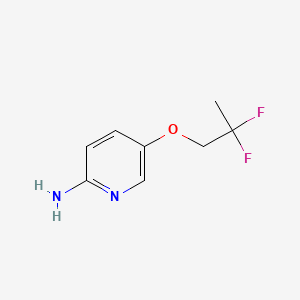
5-(2,2-Difluoropropoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Difluoropropoxy)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its electronic properties, solubility, and lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Difluoropropoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,2-difluoropropanol under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,2-Difluoropropoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.
Applications De Recherche Scientifique
5-(2,2-Difluoropropoxy)pyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(2,2-Difluoropropoxy)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 5-(Trifluoromethyl)pyridin-2-amine
- 2,2-Difluoropropoxybenzene
- 2-Amino-5-fluoropyridine
Comparison: 5-(2,2-Difluoropropoxy)pyridin-2-amine is unique due to the presence of both fluorine atoms and the pyridine ring, which confer distinct electronic properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C8H10F2N2O |
|---|---|
Poids moléculaire |
188.17 g/mol |
Nom IUPAC |
5-(2,2-difluoropropoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H10F2N2O/c1-8(9,10)5-13-6-2-3-7(11)12-4-6/h2-4H,5H2,1H3,(H2,11,12) |
Clé InChI |
LLNDHVTYKKMXEI-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CN=C(C=C1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


